(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-[3-[(2,6-dichlorophenyl)methyl]-4-hydroxyphenyl]propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide
Overview
Description
The description of a compound usually includes its molecular formula, structure, and other identifiers like CAS number or common names. It may also include information on where it is commonly found or produced and its role or function.
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound in the lab. It can include the types of reactions used, the reagents and conditions required, and the yield and purity of the product.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These can provide information on the arrangement of atoms, the types of bonds present, and the molecular weight.Chemical Reactions Analysis
This involves studying the reactions the compound can undergo. It can include looking at what reagents and conditions cause it to react, what the products of those reactions are, and the mechanisms by which the reactions occur.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting and boiling points, its solubility in various solvents, its acidity or basicity, and its optical activity.Safety And Hazards
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Future Directions
This could involve looking at potential future uses for the compound, areas where further research is needed, or new methods of synthesizing or modifying the compound.
Please provide more specific details or context about the compound for a more detailed analysis.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-[3-[(2,6-dichlorophenyl)methyl]-4-hydroxyphenyl]propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H105Cl2N19O16/c1-9-35(5)56(89-65(104)51(82-38(8)93)31-40-20-24-53(95)41(29-40)32-43-44(71)14-11-15-45(43)72)66(105)88-52(33-55(74)97)63(102)87-50(28-34(3)4)64(103)90-57(36(6)10-2)67(106)91-58(37(7)92)68(107)85-47(17-13-27-81-70(78)79)60(99)84-48(23-25-54(73)96)62(101)83-46(16-12-26-80-69(76)77)61(100)86-49(59(75)98)30-39-18-21-42(94)22-19-39/h11,14-15,18-22,24,29,34-37,46-52,56-58,92,94-95H,9-10,12-13,16-17,23,25-28,30-33H2,1-8H3,(H2,73,96)(H2,74,97)(H2,75,98)(H,82,93)(H,83,101)(H,84,99)(H,85,107)(H,86,100)(H,87,102)(H,88,105)(H,89,104)(H,90,103)(H,91,106)(H4,76,77,80)(H4,78,79,81)/t35-,36-,37-,46-,47-,48-,49-,50-,51-,52-,56-,57-,58+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUMCIVYAIEPPL-XFBIFGDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC(=C(C=C2)O)CC3=C(C=CC=C3Cl)Cl)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@H]([C@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC(=C(C=C2)O)CC3=C(C=CC=C3Cl)Cl)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H105Cl2N19O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50161478 | |
Record name | PYX 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1539.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Tyr-3-(Cl2Bzl)-ile-asn-leu-ile-D-thr-arg-gln-arg-tyr-NH2 | |
CAS RN |
140842-17-7 | |
Record name | PYX 1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140842177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYX 1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50161478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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